molecular formula C15H22N2O4 B5627231 1-(4,5-dimethoxy-2-nitrobenzyl)azepane

1-(4,5-dimethoxy-2-nitrobenzyl)azepane

Cat. No.: B5627231
M. Wt: 294.35 g/mol
InChI Key: XZLTWNIJTYDWPZ-UHFFFAOYSA-N
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Description

1-(4,5-Dimethoxy-2-nitrobenzyl)azepane is a chemically modified azepane derivative featuring a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group attached to a seven-membered azepane ring. This compound is structurally classified among photolabile "caged" molecules, where the DMNB moiety acts as a protecting group that can be cleaved via ultraviolet (UV) light to release bioactive molecules or probes in controlled settings . The DMNB group is notable for its electron-withdrawing nitro and electron-donating methoxy substituents, which collectively influence its photochemical reactivity and stability in aqueous environments . Applications of this compound are primarily found in biochemical research, where it enables precise spatiotemporal control over molecular release in studies involving neurotransmission, enzyme kinetics, or cellular signaling .

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-14-9-12(11-16-7-5-3-4-6-8-16)13(17(18)19)10-15(14)21-2/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLTWNIJTYDWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Photolabile Protecting Groups

The DMNB group in 1-(4,5-dimethoxy-2-nitrobenzyl)azepane is compared below with other photolabile protecting groups used in caged compounds:

Photolabile Group Photolysis Rate Molar Absorptivity (λ > 300 nm) Solubility in Water Stability in Aqueous Buffer
4,5-Dimethoxy-2-nitrobenzyl (DMNB) Slow Moderate (~4,000 M⁻¹cm⁻¹) High High (resists solvolysis)
2-Nitrobenzyl Slow Low (~2,000 M⁻¹cm⁻¹) Moderate Moderate
1-(2-Nitrophenyl)ethyl (NPE) Slow Moderate (~3,500 M⁻¹cm⁻¹) Low High
Desyl (Desoxybenzoinyl) Fast High (~10,000 M⁻¹cm⁻¹) Low Low (prone to solvolysis)
(7-Methoxycoumarin-4-yl)methyl Moderate High (~15,000 M⁻¹cm⁻¹) Poor High

Key Findings :

  • DMNB-based compounds, including this compound, exhibit superior aqueous solubility compared to coumarin derivatives but suffer from slower photolysis rates and lower photoefficiency than desyl or coumarin groups .
  • The methoxy substituents in DMNB enhance stability against hydrolysis but reduce the quantum yield of photolysis compared to simpler nitrobenzyl groups .
Azepane Derivatives with Varied Substituents

Structural analogues of this compound highlight the impact of substituents on chemical properties:

Compound Substituents Key Properties
This compound 4,5-dimethoxy-2-nitrobenzyl High solubility, moderate photolysis, used in caged compound synthesis
1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane 4-chloro-3-nitrobenzenesulfonyl Electron-withdrawing sulfonyl group; enhanced reactivity in nucleophilic substitutions
AM-1220 (azepane derivative) Naphthalen-1-yl methanone Larger aromatic group; potential applications in receptor-binding studies
AM-1241 (piperidine derivative) 2-iodo-5-nitrophenyl methanone Iodo substituent enhances halogen bonding; used in photopharmacology

Key Findings :

  • The sulfonyl group in 1-(4-chloro-3-nitro-benzenesulfonyl)-azepane increases electrophilicity, making it more reactive than the methoxy-nitrobenzyl group in the target compound .

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